![molecular formula C5H6N2O3 B14151111 (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione CAS No. 159912-63-7](/img/structure/B14151111.png)
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is a heterocyclic compound that features a fused ring system containing both furan and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a furan derivative with an imidazole derivative in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a subject of interest for pharmaceutical research.
Industry
In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of (3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-5-one
- 5-Azatetracyclo[5.3.2.0(2,10).0(3,6)]dodeca-8,11-dien-4-one
- Atorvastatin Related Compound E
Uniqueness
(3aS,6aR)-Tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in specific reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
159912-63-7 |
|---|---|
Molecular Formula |
C5H6N2O3 |
Molecular Weight |
142.11 g/mol |
IUPAC Name |
(3aS,6aR)-3,3a,6,6a-tetrahydro-1H-furo[3,4-d]imidazole-2,4-dione |
InChI |
InChI=1S/C5H6N2O3/c8-4-3-2(1-10-4)6-5(9)7-3/h2-3H,1H2,(H2,6,7,9)/t2-,3-/m0/s1 |
InChI Key |
ORGBMBZDXVAERY-HRFVKAFMSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H](C(=O)O1)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(=O)O1)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


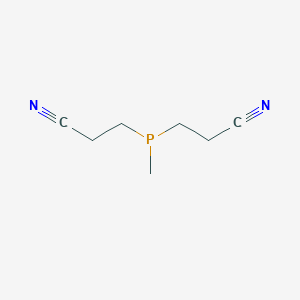

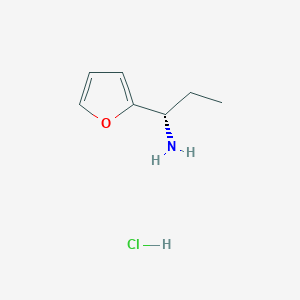
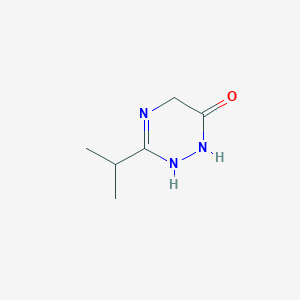
![3-Amino-5-nitrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14151055.png)
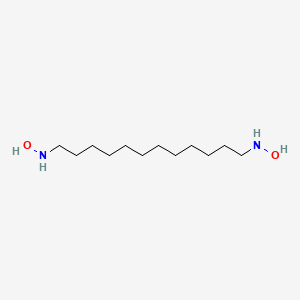

![2-[(Phenylselanyl)methyl]aniline](/img/structure/B14151063.png)
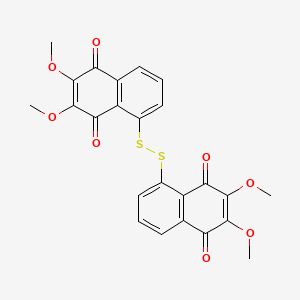
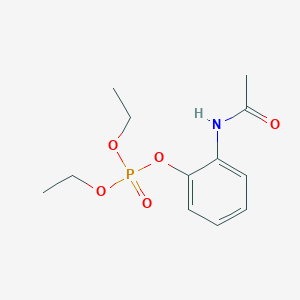
![1-{[2-(2,5-Dimethylphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14151073.png)
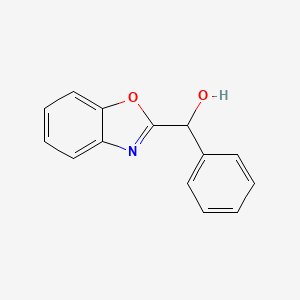
![1-{2-[1-(4-chlorophenyl)-1-hydroxy-3-oxo-1,3-dihydro-2H-isoindol-2-yl]ethyl}-3-phenylurea](/img/structure/B14151085.png)
![6-Chloro-3-{2-oxo-2-[(propan-2-yl)oxy]ethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B14151092.png)
